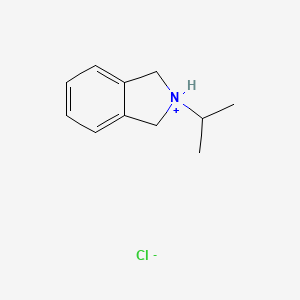
N-Isopropylisoindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropylisoindoline hydrochloride is a chemical compound belonging to the isoindoline family, which is a subclass of nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylisoindoline hydrochloride typically involves the reaction of isoindoline with isopropyl halides under basic conditions. The process can be summarized as follows:
Starting Materials: Isoindoline and isopropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Isoindoline is dissolved in an appropriate solvent (e.g., ethanol), and isopropyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-isopropylisoindolinone.
Reduction: Reduction reactions can convert it back to isoindoline.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Isopropylisoindolinone.
Reduction: Isoindoline.
Substitution: Various substituted isoindoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Isopropylisoindoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-Isopropylisoindoline hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline: The parent compound, which lacks the isopropyl group.
N-Methylisoindoline: Similar structure but with a methyl group instead of an isopropyl group.
N-Ethylisoindoline: Similar structure but with an ethyl group instead of an isopropyl group .
Uniqueness
N-Isopropylisoindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
73816-64-5 |
|---|---|
Fórmula molecular |
C11H16ClN |
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
2-propan-2-yl-2,3-dihydro-1H-isoindol-2-ium;chloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9(2)12-7-10-5-3-4-6-11(10)8-12;/h3-6,9H,7-8H2,1-2H3;1H |
Clave InChI |
FBVAFYVFMAVNIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+]1CC2=CC=CC=C2C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
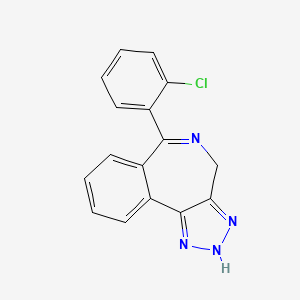
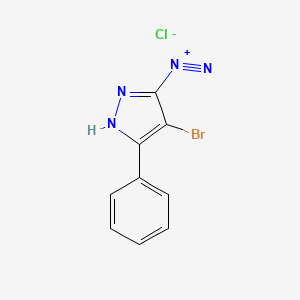
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
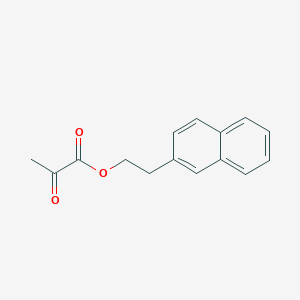


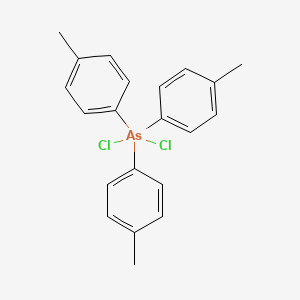
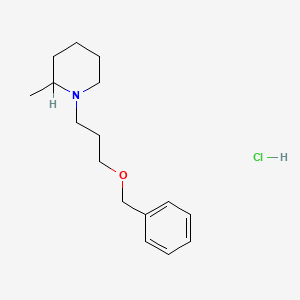

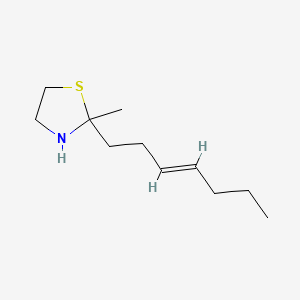
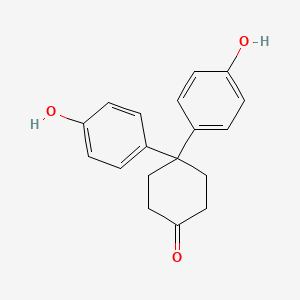
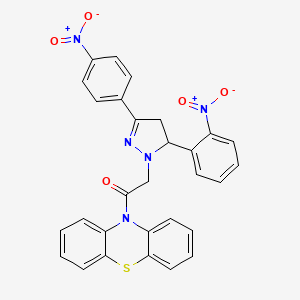
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
